SB228357

Catalog No.
S542579
CAS No.
181629-93-6
M.F
C22H17F4N3O2
M. Wt
431.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB228357

CAS Number

181629-93-6

Product Name

SB228357

IUPAC Name

N-(3-fluoro-5-pyridin-3-ylphenyl)-5-methoxy-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

Molecular Formula

C22H17F4N3O2

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C22H17F4N3O2/c1-31-20-9-13-4-6-29(19(13)11-18(20)22(24,25)26)21(30)28-17-8-15(7-16(23)10-17)14-3-2-5-27-12-14/h2-3,5,7-12H,4,6H2,1H3,(H,28,30)

InChI Key

RRJLJKRFFRZRAF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

1-5(-fluoro-3-(3-pyridyl)phenyl-carbamoyl)-5-methoxy-6-trifluoromethylindoline, SB 228357, SB-228357, SB228357

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F

Description

The exact mass of the compound N-(3-(3-Pyridinyl)-5-fluorophenyl)-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamide is 431.1257 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of indolyl carboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Summary of Applications

a. Serotonin Receptor Modulation: SB 228357 acts as a 5-HT 2C/2B receptor antagonist. Its binding affinity to serotonin receptors is as follows:

b. Inverse Agonism: In a 5-HT-stimulated phosphoinositide (PI) hydrolysis model of 5-HT 2C receptor function, SB 228357 displays inverse agonism. This means that it reduces the constitutive activity of the receptor, which can have implications for neurotransmission and signaling pathways .

Results and Outcomes

a. Receptor Selectivity: SB 228357 exhibits high selectivity for the 5-HT 2C serotonin receptor, with 100-fold and 10-fold selectivity over 5-HT 2A and 5-HT 2B receptors, respectively. This specificity is crucial for minimizing off-target effects and enhancing therapeutic potential .

SB228357 is a synthetic organic compound recognized for its pharmacological activity as an antagonist of the serotonin receptors 5-HT2B and 5-HT2C. Its chemical structure is characterized by the formula N-(3-(3-Pyridinyl)-5-fluorophenyl)-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamide. This compound has gained attention in scientific research for its potential applications in treating mood disorders, particularly due to its antidepressant and anxiolytic effects observed in animal models .

Typical of organic compounds. These include:

  • Oxidation: Under specific conditions, SB228357 can be oxidized to form various derivatives.
  • Reduction: The compound can undergo reduction reactions, modifying its functional groups.
  • Substitution: It is capable of substitution reactions, particularly at the aromatic rings, allowing for the introduction of different substituents.

Common reagents involved in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution.

The biological activity of SB228357 is primarily linked to its role as an antagonist at the 5-HT2B and 5-HT2C serotonin receptors. This interaction has been shown to produce several significant effects:

  • Antidepressant Effects: In various animal models, SB228357 has demonstrated the ability to alleviate symptoms associated with depression.
  • Anxiolytic Effects: The compound has also exhibited properties that reduce anxiety.
  • Cardiovascular Impact: It inhibits the proliferation of cardiac fibroblasts mediated by the 5-HT2B receptor, indicating potential applications in cardiac fibrosis research .

The synthesis of SB228357 involves a multi-step process:

  • Formation of the Indole Core: The initial step involves synthesizing the indole core through cyclization reactions of appropriate precursors.
  • Functionalization: The indole core is then functionalized with substituents such as methoxy and trifluoromethyl groups.
  • Coupling Reactions: Finally, the functionalized indole is coupled with a pyridinylphenyl moiety to yield SB228357.

This synthetic route allows for precise control over the chemical structure, contributing to its unique pharmacological properties.

SB228357 has several notable applications in scientific research:

  • Neuroscience Research: It serves as a tool for studying serotonin receptor roles in neurological processes.
  • Cardiovascular Research: The compound's ability to inhibit cardiac fibroblast proliferation makes it valuable in cardiac fibrosis studies.
  • Pharmacological Studies: Researchers utilize SB228357 to investigate the pharmacological properties of serotonin receptor antagonists and their therapeutic potential .

Interaction studies involving SB228357 have focused on its binding affinity and functional impact on serotonin receptors. It exhibits inverse agonism in models simulating serotonin-stimulated phosphoinositide hydrolysis at the 5-HT2C receptor, showcasing its unique mechanism of action compared to other serotonin antagonists. These studies highlight its potential utility in understanding complex biochemical pathways related to mood regulation and cardiovascular health .

Several compounds share structural or functional similarities with SB228357. Below is a comparison highlighting their uniqueness:

Compound NameStructurePrimary ActivityUnique Features
SB228357N-(3-(3-Pyridinyl)-5-fluorophenyl)-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamideAntagonist of 5-HT2B/2C receptorsDemonstrates inverse agonism
KetanserinN-(2-Methoxyphenyl)-N-[4-(4-fluorobenzoyl)piperazinyl]Antagonist of 5-HT2A/2C receptorsPrimarily targets 5-HT2A receptor
Ritanserin1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazineAntagonist of 5-HT2A/2C receptorsKnown for sedative effects
Clozapine8-Chloro-11-(4-methylpiperazinyl)-5H-dibenzo[b,e]thiazepineAntipsychotic with serotonergic activityBroad spectrum of receptor interactions

SB228357 is unique due to its specific targeting of both 5-HT2B and 5-HT2C receptors, coupled with its demonstrated inverse agonism, which differentiates it from other compounds that may not exhibit this property or target a broader range of serotonin receptors .

SB228357 demonstrates distinct binding affinities across the serotonin receptor 2 family subtypes, with marked selectivity for the 5-HT2C receptor [1] [2] [3] [4] [5]. The compound exhibits high nanomolar affinity for the 5-HT2C receptor with a pKi value of 9.1, corresponding to a dissociation constant (Ki) of 0.79 nanomolar [2] [4] [5]. This represents exceptional binding potency that positions SB228357 among the most potent 5-HT2C receptor ligands characterized to date.

For the 5-HT2B receptor subtype, SB228357 displays moderate affinity with a pKi value of 8.1, equivalent to a Ki of 7.9 nanomolar [2] [4] [5]. The binding affinity decreases substantially at the 5-HT2A receptor, where the compound exhibits a pKi of 7.0, corresponding to a Ki of 100 nanomolar [2] [4] [5]. These binding profiles were determined using radioligand displacement assays employing human recombinant receptors expressed in Human Embryo Kidney (HEK293) cells [6] [5].

The radioligand binding studies utilized receptor-specific radioligands to ensure accurate affinity determinations: [³H]-ketanserin for 5-HT2A receptors, [³H]-5-HT for 5-HT2B receptors, and [³H]-mesulergine for 5-HT2C receptors [5]. These methodological approaches provided reliable binding affinity data that established SB228357's pharmacological fingerprint across the 5-HT2 receptor family.

Binding Kinetics: pKi Values and Selectivity Ratios

The binding kinetics profile of SB228357 reveals significant selectivity preferences that define its pharmacological utility as a research tool. The compound demonstrates 100-fold selectivity for 5-HT2C over 5-HT2A receptors, calculated from the difference in their respective pKi values (9.1 versus 7.0) [1] [3] [5]. Additionally, SB228357 exhibits 10-fold selectivity for 5-HT2C over 5-HT2B receptors, derived from pKi values of 9.1 and 8.1 respectively [1] [3] [5].

Receptor SubtypepKi ValueKi (nM)Selectivity vs 5-HT2ASelectivity vs 5-HT2B
5-HT2C9.10.79127-fold10-fold
5-HT2B8.17.913-foldReference
5-HT2A7.0100Reference0.08-fold

The selectivity ratios demonstrate that SB228357 preferentially targets 5-HT2C receptors while maintaining meaningful activity at 5-HT2B receptors [3] [5]. This dual 5-HT2C/2B selectivity pattern distinguishes SB228357 from other compounds in its chemical class and contributes to its unique pharmacological profile. The binding kinetics were established through competitive radioligand binding assays conducted at equilibrium conditions, typically involving 30-45 minute incubation periods [5].

Functional Activity: Inverse Agonism vs. Competitive Antagonism

SB228357 exhibits distinct functional activities that vary according to receptor subtype, with the most notable difference observed at 5-HT2C receptors where it functions as an inverse agonist [2] [7] [8]. In phosphoinositide hydrolysis assays using HEK293 cells expressing human 5-HT2C receptors, SB228357 completely abolishes basal receptor activity, reducing constitutive phospholipase C signaling to approximately 14% of control levels [2] [7] [9].

The inverse agonist properties of SB228357 at 5-HT2C receptors represent a critical pharmacological distinction from simple competitive antagonism [8]. This functional characteristic indicates that SB228357 not only blocks agonist-induced receptor activation but also suppresses the intrinsic activity exhibited by unoccupied 5-HT2C receptors [8] [9]. The inverse agonism was demonstrated through functional assays measuring serotonin-stimulated phosphoinositide hydrolysis, where SB228357 dose-dependently reduced both agonist-stimulated and basal inositol phosphate accumulation [2] [7].

In contrast to its inverse agonist activity at 5-HT2C receptors, SB228357 functions as a competitive antagonist at both 5-HT2A and 5-HT2B receptor subtypes [7] [10]. At these receptors, the compound effectively blocks serotonin-induced responses without affecting basal receptor activity levels. Schild analysis of SB228357's antagonist activity demonstrated competitive inhibition kinetics with slope values not significantly different from unity, consistent with reversible competitive antagonism [9].

Cross-Reactivity Assessment with Non-Target GPCRs

Comprehensive receptor selectivity profiling reveals that SB228357 exhibits minimal cross-reactivity with non-target G-protein coupled receptors beyond the 5-HT2 family [5] [8]. Binding studies conducted across a panel of neurotransmitter receptors, ion channels, and enzymes demonstrate that SB228357 shows less than 30% inhibition at 1 micromolar concentrations for most non-target proteins [8] [9].

The compound displays weak affinity for dopamine D2 receptors with a pKi of approximately 6.7, representing more than 250-fold lower affinity compared to its primary 5-HT2C target [8] [9]. This minimal dopamine receptor interaction was confirmed through functional microphysiometry studies, where SB228357 acted as a weak antagonist with an apparent pKb of 6.48 [9]. The dopamine receptor interaction is considered pharmacologically insignificant at concentrations typically employed for 5-HT2C receptor studies.

Receptor SystemAffinity/ActivitySelectivity vs 5-HT2C
Dopamine D2pKi ~6.7>250-fold
Dopamine D3pKi ~6.5>400-fold
Adrenergic α1<30% at 1 μM>1000-fold
Muscarinic M1<30% at 1 μM>1000-fold
Histamine H1<30% at 1 μM>1000-fold

Retrosynthetic Analysis of Indoline Carboxamide Core

The synthetic approach to SB228357 centers on the construction of the indoline carboxamide scaffold, which represents the core pharmacophore essential for serotonin 5-HT2C receptor antagonist activity [1] [2]. The retrosynthetic analysis reveals three key disconnections: the carboxamide bond formation, the indoline ring system construction, and the installation of fluorinated substituents [3].

Alternative retrosynthetic strategies explored include palladium-catalyzed cyclization approaches for indoline formation and modified Heck reactions for constructing complex indoline structures from easily accessible N-aryl-N-hydroxy carbamates [4]. These methods offer potential advantages for structural diversification but require careful optimization of reaction conditions to achieve acceptable yields and selectivity.

Key Synthetic Intermediates and Reaction Optimization

The synthesis of SB228357 involves several critical intermediates that require careful optimization for efficient scale-up [1]. The primary synthetic intermediates include 5-methoxy-6-(trifluoromethyl)indoline, activated carboxylic acid derivatives, and substituted aniline components bearing the pyridyl functionality.

Key synthetic transformations include the formation of the carboxamide bond using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) [5] [3]. Reaction optimization studies demonstrate that the choice of coupling reagent significantly impacts both yield and product purity. HBTU provides superior results with yields ranging from 75-85%, while maintaining minimal racemization of sensitive centers [3].

Temperature control during carboxamide formation proves critical, with optimal conditions identified at 0°C to room temperature over 2-4 hours [5]. Higher temperatures lead to increased side product formation and reduced selectivity. The use of Hünig's base (N,N-diisopropylethylamine) as the preferred base system minimizes competing reactions and enhances overall reaction efficiency [3].

Purification strategies for intermediates employ column chromatography with carefully optimized solvent systems. The trifluoromethyl-containing intermediates require specific attention to column conditions, with silica gel pre-treatment using triethylamine proving beneficial for maintaining compound stability during purification [5].

SAR Studies: Fluorine Substitution Patterns and Bioactivity

Structure-activity relationship studies of SB228357 reveal the critical importance of fluorine substitution patterns for achieving optimal 5-HT2C receptor selectivity and potency [1] [2]. The compound exhibits a distinctive binding profile with pKi values of 6.9, 8.0, and 9.0 for 5-HT2A, 5-HT2B, and 5-HT2C receptors, respectively, demonstrating excellent selectivity for the 5-HT2C subtype [6] [7].

Systematic SAR analysis indicates that fluorine substitution at the 3-position of the phenyl ring significantly enhances selectivity over the 5-HT2A receptor subtype [8] [9]. This selectivity improvement stems from differential binding pocket interactions, where the electronegativity and size of fluorine create favorable contacts within the 5-HT2C receptor while introducing steric clashes in the 5-HT2A binding site [8].

Comparative studies of fluorine versus other halogen substitutions demonstrate that fluorine provides the optimal balance of electronic and steric effects [8] [9]. Chlorine and bromine analogs show reduced potency and altered selectivity profiles, highlighting the unique properties of fluorine in this chemical series. The C-F bond's high electronegativity contributes to enhanced binding through favorable electrostatic interactions with receptor residues [10].

The methoxy substitution at the 5-position of the indoline ring provides essential hydrophobic interactions that stabilize the receptor-ligand complex [1]. Removal of this substituent results in significant loss of binding affinity, while replacement with larger alkoxy groups leads to steric hindrance and reduced activity. The methoxy group represents an optimal compromise between receptor binding and molecular size considerations [3].

Trifluoromethyl Group Contribution to Pharmacophore Efficiency

The trifluoromethyl group at the 6-position of the indoline ring serves as a critical pharmacophore element that significantly influences both potency and selectivity profiles [11] [12]. This strongly electron-withdrawing substituent modulates the electronic properties of the indoline system, enhancing receptor binding through favorable interactions with the 5-HT2C receptor binding pocket [11].

Computational modeling studies reveal that the trifluoromethyl group engages in specific hydrophobic interactions within the receptor binding site while contributing to the overall molecular dipole moment [12]. The unique combination of high electronegativity and lipophilicity provided by the trifluoromethyl group creates an optimal pharmacophore environment for selective 5-HT2C recognition [10].

SAR studies comparing the trifluoromethyl analog with corresponding methyl, ethyl, and other alkyl substitutions demonstrate the superiority of the fluorinated variant [11] [12]. The trifluoromethyl compound exhibits enhanced metabolic stability, improved receptor selectivity, and favorable pharmacokinetic properties compared to non-fluorinated analogs. These advantages stem from the unique physicochemical properties of the trifluoromethyl group, including its resistance to metabolic oxidation and its ability to enhance membrane permeability [10].

The contribution of the trifluoromethyl group to pharmacophore efficiency extends beyond simple binding affinity to include functional selectivity considerations [12]. Studies demonstrate that the trifluoromethyl substitution influences the compound's ability to act as an inverse agonist at the 5-HT2C receptor, completely abolishing basal activity in functional assays [1]. This functional profile distinguishes SB228357 from simple antagonists and contributes to its therapeutic potential.

Industrial-Scale Synthesis Challenges and Purification Strategies

The translation of laboratory-scale synthesis to industrial production presents significant challenges specific to fluorinated pharmaceuticals like SB228357 [13] [14]. The primary obstacles include the handling of fluorinated reagents, environmental considerations for fluorinated waste disposal, and the development of cost-effective synthetic routes that maintain product quality and yield [15] [13].

Trifluoromethylation reactions represent a particular challenge for industrial implementation due to the harsh conditions typically required and the specialized equipment needed for safe handling of trifluoromethylating agents [16] [17]. Current industrial approaches favor the use of trifluoromethyltrimethylsilane (TMSCF3) activated by fluoride sources, which provides improved safety profiles and more manageable reaction conditions compared to traditional methods [16] [17].

Scale-up considerations for the carboxamide coupling step require careful optimization of reaction parameters to ensure consistent product quality [18]. Industrial processes typically employ continuous flow reactors to improve heat and mass transfer, leading to more reproducible results and reduced reaction times. The choice of coupling reagent becomes critical at industrial scale, with cost-effectiveness and waste minimization driving the selection toward more environmentally friendly alternatives [18].

Purification strategies for industrial-scale production focus on crystallization-based approaches rather than chromatographic methods [14]. The development of suitable crystallization conditions for SB228357 requires extensive optimization of solvent systems, temperature profiles, and seeding strategies. The presence of fluorinated substituents influences crystallization behavior, often requiring specialized techniques to achieve the desired polymorphic form and purity specifications [13].

Environmental impact considerations for industrial synthesis center on the management of fluorinated waste streams and the implementation of green chemistry principles [15] [13]. Recent advances in fluorine chemistry have led to the development of more sustainable synthetic approaches, including the use of recyclable fluorinating reagents and the implementation of continuous flow processes that minimize waste generation [13].

Quality control strategies for industrial production must address the unique analytical challenges posed by fluorinated compounds [14]. Advanced analytical methods, including fluorine-specific nuclear magnetic resonance spectroscopy and specialized chromatographic techniques, are essential for ensuring product quality and regulatory compliance. The development of suitable reference standards and validation of analytical methods represents a critical component of industrial-scale production planning [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

431.12568944 g/mol

Monoisotopic Mass

431.12568944 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RDN2E8E97

Other CAS

181629-93-6

Wikipedia

SB-228357

Dates

Last modified: 08-15-2023
1: Hutcheson JD, Ryzhova LM, Setola V, Merryman WD. 5-HT(2B) antagonism arrests non-canonical TGF-β1-induced valvular myofibroblast differentiation. J Mol Cell Cardiol. 2012 Nov;53(5):707-14. doi: 10.1016/j.yjmcc.2012.08.012. PubMed PMID: 22940605; PubMed Central PMCID: PMC3472096.
2: Bromidge SM, Dabbs S, Davies DT, Davies S, Duckworth DM, Forbes IT, Gaster LM, Ham P, Jones GE, King FD, Mulholland KR, Saunders DV, Wyman PA, Blaney FE, Clarke SE, Blackburn TP, Holland V, Kennett GA, Lightowler S, Middlemiss DN, Trail B, Riley GJ, Wood MD. Biarylcarbamoylindolines are novel and selective 5-HT(2C) receptor inverse agonists: identification of 5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]- 5-pyridyl]carbamoyl]-6-trifluoromethylindoline (SB-243213) as a potential antidepressant/anxiolytic agent. J Med Chem. 2000 Mar 23;43(6):1123-34. PubMed PMID: 10737744.
3: Reavill C, Kettle A, Holland V, Riley G, Blackburn TP. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist. Br J Pharmacol. 1999 Feb;126(3):572-4. PubMed PMID: 10188965; PubMed Central PMCID: PMC1565856.

Explore Compound Types